![molecular formula C16H21NO2 B11855751 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B11855751.png)

2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

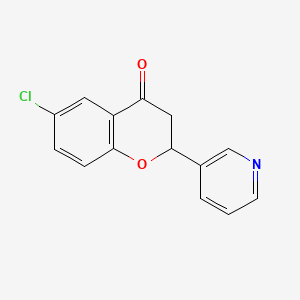

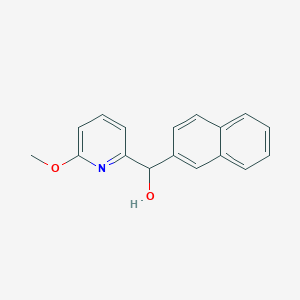

2-Benzyl-2-azaspiro[44]nonan-6-carbonsäure ist eine heterozyklische Verbindung, die eine spirozyklische Struktur aufweist

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Benzyl-2-azaspiro[4.4]nonan-6-carbonsäure beinhaltet typischerweise die Bildung des spirozyklischen Ringsystems durch Radikalchemie. Eine gängige Methode beinhaltet die Verwendung von radikalischen Reaktionen, um die spiro-heterozyklische Struktur zu bilden . Die Reaktionsbedingungen beinhalten oft die Verwendung von photoangeregten Monoketonen, α-Diketonen, Furanonen und Succinimiden über einen Norrish-Typ-II-Yang-Cyclisierungsprozess .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 2-Benzyl-2-azaspiro[4.4]nonan-6-carbonsäure nicht weit verbreitet sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung kostengünstiger und umweltfreundlicher Prozesse.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Benzyl-2-azaspiro[4.4]nonan-6-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen können variieren, beinhalten aber typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel, um die gewünschten Transformationen zu ermöglichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation ein Carbonsäurederivat ergeben, während die Reduktion ein Alkohol- oder Aminderivat produzieren kann.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-2-azaspiro[4.4]nonan-6-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer heterozyklischer Verbindungen verwendet.

Biologie: Seine einzigartige Struktur macht es zu einem Kandidaten für die Untersuchung biologischer Wechselwirkungen und potenzieller therapeutischer Wirkungen.

Medizin: Die Forschung ist im Gange, um sein Potenzial als pharmazeutisches Zwischenprodukt oder Wirkstoff zu erforschen.

Industrie: Es kann bei der Entwicklung neuer Materialien oder als Katalysator in verschiedenen chemischen Prozessen verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den 2-Benzyl-2-azaspiro[4.4]nonan-6-carbonsäure seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die eine Rolle in biologischen Signalwegen spielen. Die genauen Signalwege und molekularen Zielstrukturen sind noch in der Untersuchung, aber es wird angenommen, dass die spirozyklische Struktur der Verbindung zu ihrer einzigartigen Aktivität beiträgt .

Wirkmechanismus

The mechanism by which 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s spirocyclic structure is believed to contribute to its unique activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Benzyl-2-azaspiro[4.4]nonan-6-carbonsäure: ähnelt anderen spirozyklischen Verbindungen wie Spiro[4.5]decan-Derivaten und Spiro[4.4]octan-Derivaten.

Spiro[4.5]decan-Derivate: Diese Verbindungen weisen ebenfalls eine spirozyklische Struktur auf, aber mit unterschiedlichen Ringgrößen und Substituenten.

Spiro[4.4]octan-Derivate: Diese Verbindungen haben ein ähnliches Ringsystem, unterscheiden sich aber in der Art der an den spirozyklischen Kern gebundenen Substituenten.

Einzigartigkeit

Was 2-Benzyl-2-azaspiro[44]nonan-6-carbonsäure auszeichnet, ist seine spezifische Kombination einer Benzylgruppe und eines Azaspiro-Ringsystems

Eigenschaften

Molekularformel |

C16H21NO2 |

|---|---|

Molekulargewicht |

259.34 g/mol |

IUPAC-Name |

2-benzyl-2-azaspiro[4.4]nonane-9-carboxylic acid |

InChI |

InChI=1S/C16H21NO2/c18-15(19)14-7-4-8-16(14)9-10-17(12-16)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,18,19) |

InChI-Schlüssel |

AZONTXFQTJKXQS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)

![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)